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Compound of Interest

Compound Name: N,N, 3,3-tetramethylazirin-2-amine

Cat. No.: B12802438

In-Depth Technical Guide: N,N,3,3-
tetramethylazirin-2-amine

Disclaimer: Detailed experimental and computational data specifically for N,N,3,3-
tetramethylazirin-2-amine are not readily available in the public domain. This guide is
therefore based on the general chemical principles of 2H-azirine derivatives and data from
closely related analogues.

Introduction

N,N,3,3-tetramethylazirin-2-amine is a small, strained heterocyclic compound with the
molecular formula C6H12N2.[1] It belongs to the class of 2H-azirines, which are characterized
by a three-membered ring containing a nitrogen atom and a carbon-nitrogen double bond. The
high ring strain and the presence of the endocyclic C=N bond make azirines highly reactive and
versatile intermediates in organic synthesis. This guide provides a theoretical overview of the
molecular structure, bonding, and potential experimental protocols for N,N,3,3-
tetramethylazirin-2-amine, aimed at researchers, scientists, and professionals in drug
development.

Molecular Structure and Bonding

The proposed molecular structure of N,N,3,3-tetramethylazirin-2-amine is depicted below.
The core of the molecule is the 2H-azirine ring, a three-membered heterocycle. Attached to the
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C2 carbon of the ring is a dimethylamino group (-N(CH3)2), and the C3 carbon is substituted
with two methyl groups (-CH3).

Caption: Proposed molecular structure of N,N,3,3-tetramethylazirin-2-amine.
Bonding Characteristics:

e Azirine Ring: The three-membered ring is highly strained due to the small bond angles,
which deviate significantly from the ideal sp2 (120°) and sp3 (109.5°) bond angles. This
strain energy is a driving force for many of its chemical reactions. X-ray crystallographic
studies of other 2H-azirines have shown an unusually long C2-N bond, suggesting a
predisposition for cleavage at this site in thermal reactions.

e C=N Double Bond: The endocyclic carbon-nitrogen double bond (imine functionality) is a key
feature, making the molecule susceptible to nucleophilic attack at the C2 carbon.

» Amino Group: The exocyclic dimethylamino group at C2 is expected to influence the
electronic properties of the azirine ring through resonance and inductive effects. The nitrogen
atom of the amino group has a lone pair of electrons that can be delocalized into the C=N
bond, potentially affecting its reactivity.

o Gem-Dimethyl Group: The two methyl groups on the C3 carbon provide steric hindrance,
which may influence the approach of reagents to that side of the molecule.

Spectroscopic Data (Hypothetical)

Due to the lack of published experimental data, the following spectroscopic characteristics are
predicted based on the proposed structure and data from similar compounds.
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Spectroscopic Technique

Predicted Observations

1H NMR

Signals for the two methyl groups on the C3
carbon would likely appear as a singlet. The two
methyl groups on the exocyclic nitrogen would
also likely appear as a singlet at a different

chemical shift.

13C NMR

Distinct signals would be expected for the C2
and C3 carbons of the azirine ring, with the C2
carbon being more deshielded due to the double
bond and attachment to two nitrogen atoms.
Signals for the four methyl carbons would also

be present.

IR Spectroscopy

A characteristic absorption band for the C=N
stretching vibration would be expected in the
region of 1650-1750 cm~1. C-H stretching and
bending vibrations for the methyl groups would

also be observed.

Mass Spectrometry

The molecular ion peak would be observed at
an m/z corresponding to the molecular weight of
C6H12N2 (112.17 g/mol ). Fragmentation
patterns would likely involve the loss of methyl

groups or cleavage of the strained azirine ring.

Experimental Protocols

The synthesis and characterization of N,N,3,3-tetramethylazirin-2-amine would likely follow

general procedures established for other 2H-azirines.

Proposed Synthesis

A common method for the synthesis of 2H-azirines is the thermolysis or photolysis of vinyl

azides. A plausible synthetic route for N,N,3,3-tetramethylazirin-2-amine could involve the

following steps:
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Starting Material:
3,3-Dimethyl-2-butanone

Reaction with Dimethylamine
to form Enamine
Azide Transfer Reaction
(e.g., using TfN3 or MsN3)

:

Thermolysis or Photolysis
of the Vinyl Azide

Purification
(e.g., Chromatography)

Proposed Synthesis Workflow

Click to download full resolution via product page
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Caption: A generalized workflow for the proposed synthesis of N,N,3,3-tetramethylazirin-2-

amine.

Detailed Methodology (Hypothetical):

Enamine Formation: 3,3-Dimethyl-2-butanone would be reacted with dimethylamine in the
presence of a suitable catalyst (e.g., p-toluenesulfonic acid) and a dehydrating agent to form
the corresponding enamine.

Azide Formation: The resulting enamine would then be treated with an azide transfer
reagent, such as trifluoromethanesulfonyl azide (TfN3) or mesyl azide (MsN3), to form the
vinyl azide intermediate.

Cyclization: The vinyl azide would then be subjected to thermolysis (heating) or photolysis
(UV irradiation) to induce cyclization and elimination of dinitrogen, yielding the desired
N,N,3,3-tetramethylazirin-2-amine.

Purification: The crude product would be purified using standard technigues such as column
chromatography or distillation under reduced pressure.

Characterization

The synthesized compound would be characterized using a suite of analytical techniques to

confirm its structure and purity:

NMR Spectroscopy (*H and 13C): To elucidate the carbon-hydrogen framework.

Infrared (IR) Spectroscopy: To identify functional groups, particularly the C=N bond.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Elemental Analysis: To confirm the elemental composition (C, H, N).

If suitable crystals can be obtained, X-ray crystallography would provide definitive proof of the

molecular structure and detailed information on bond lengths and angles.

Potential Signaling Pathways and Reactivity
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Due to their high ring strain, 2H-azirines are reactive intermediates that can undergo a variety
of ring-opening reactions. The photolysis of azirines is a well-established method for generating
nitrile ylides, which are versatile 1,3-dipoles that can participate in cycloaddition reactions to

form various five-membered heterocyclic rings.
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Caption: A diagram illustrating the potential photochemical reactivity of N,N,3,3-
tetramethylazirin-2-amine.

This reactivity makes 2H-azirines valuable building blocks in medicinal chemistry for the
synthesis of novel nitrogen-containing scaffolds for drug discovery.

Conclusion

While specific experimental data for N,N,3,3-tetramethylazirin-2-amine is currently lacking in
the scientific literature, its molecular structure, bonding, and reactivity can be reasonably
predicted based on the well-established chemistry of 2H-azirine derivatives. This guide
provides a foundational understanding for researchers interested in the synthesis and potential
applications of this and related compounds. Further experimental and computational studies
are necessary to fully elucidate the properties of this specific molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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